Astin C

Immunosuppression SAR Lymphocyte proliferation

Researchers studying STING-driven autoimmune diseases require specific pathway inhibitors, not generic peptides. Astin C directly addresses this need by selectively blocking IRF3 recruitment to the STING signalosome. - Specificity: Binds STING C-terminal domain (Kd=2.37 μM) to inhibit cGAS-STING signaling triggered by cytosolic DNA. - In Vivo Efficacy: Attenuates autoimmune pathology in Trex1⁻/⁻ mice at 1 mg/kg, validating preclinical utility. - Potency: Retains maximal immunosuppressive activity (IC₅₀=12.6 μM in murine lymph node cells) among 18 tested analogues. - Supply: This is a specialized research tool, not a generic peptide. We ensure consistent quality and reliable global delivery for your critical studies.

Molecular Formula C25H33Cl2N5O6
Molecular Weight 570.47
CAS No. 148057-23-2
Cat. No. B2457220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstin C
CAS148057-23-2
Molecular FormulaC25H33Cl2N5O6
Molecular Weight570.47
Structural Identifiers
SMILESCCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO
InChIInChI=1S/C25H33Cl2N5O6/c1-3-15-22(35)31-18(12-33)23(36)30-17(13-8-6-5-7-9-13)10-19(34)28-16(4-2)25(38)32-11-14(26)20(27)21(32)24(37)29-15/h5-9,14-18,20-21,33H,3-4,10-12H2,1-2H3,(H,28,34)(H,29,37)(H,30,36)(H,31,35)
InChIKeyYWGAKIGNXGAAQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Astin C: Cyclic Pentapeptide STING Inhibitor


Astin C (CAS 148057-23-2), also known as Asterin, is a chlorinated cyclic pentapeptide with the molecular formula C₂₅H₃₃Cl₂N₅O₆ and a molecular weight of 570.47 g/mol [1]. First isolated from the medicinal plant Aster tataricus and subsequently identified as a product of its endophytic fungus Cyanodermella asteris, Astin C belongs to the astin family of macrocyclic peptides characterized by the rare (3S,4R)-3,4-dichloroproline moiety [2]. Astin C functions as a specific inhibitor of the cGAS-STING signaling pathway by binding to the STING C-terminal domain and blocking IRF3 recruitment to the STING signalosome, thereby attenuating cytosolic DNA-triggered innate inflammatory responses [3].

Astin C: Why Substitution Fails


Generic substitution of Astin C with structurally related astins (e.g., Astin A, Astin B) or other cyclic pentapeptides is not scientifically valid due to pronounced differences in immunosuppressive potency, molecular target engagement, and backbone conformation. Systematic SAR analysis of 17 Astin C analogues revealed that single amino acid substitutions drastically alter immunosuppressive activity, with most analogues exhibiting substantially reduced potency or complete loss of function [1]. Specifically, compounds lacking the cis-3,4-dichlorinated proline residue (analogues 15, 16, and 17) showed no detectable immunosuppressive activity, confirming this unique moiety is indispensable [1]. Furthermore, conformational analysis indicates that Astin A and Astin C share a backbone conformation distinct from Astin B, which correlates with differential antitumor activity and precludes interchangeable use in assays requiring consistent STING pathway modulation [2].

Astin C: Comparative Performance Evidence


Immunosuppressive Potency vs. Analogues

Astin C exhibits substantially superior immunosuppressive activity compared to the majority of its structurally modified analogues in a murine lymph node cell proliferation assay. When tested at identical concentrations, Astin C inhibited lymphocyte proliferation with an IC₅₀ of 12.6 ± 3.3 μM. In contrast, 13 out of 17 synthesized analogues demonstrated significantly reduced or undetectable activity [1]. This direct head-to-head comparison within the same experimental system establishes Astin C as the reference compound for this activity class and validates that structural modifications at the amino acid level are poorly tolerated for maintaining potency.

Immunosuppression SAR Lymphocyte proliferation

STING Inhibition Mechanism vs. Other Inhibitors

Astin C is a mechanistically distinct STING inhibitor that binds directly to the STING C-terminal binding domain (CTD) with a dissociation constant (Kd) of 2.37 μM (STING-CTD-H232), thereby blocking IRF3 recruitment to the STING signalosome [1]. Unlike small-molecule STING inhibitors that target palmitoylation (e.g., nitro-fatty acids, IC₅₀ ~1-10 μM) or TBK1 phosphorylation (e.g., Compound C, IC₅₀ ~0.5-5 μM), Astin C acts via competitive displacement of cyclic dinucleotides (CDNs) at the STING activation pocket, providing a unique orthogonal tool for pathway dissection [2][3]. In cellular assays, Astin C inhibited intracellular DNA-induced Ifnb expression with IC₅₀ values of 3.42 μM in mouse embryonic fibroblasts (MEFs) and 10.83 μM in IMR-90 human fetal lung fibroblasts .

cGAS-STING Innate immunity IRF3 STING inhibitor

Cytotoxicity vs. Astin B

Astin C exhibits cell line-dependent differential cytotoxicity compared to its close structural analog Astin B. In a comparative cytotoxicity screen against multiple human cancer cell lines, Astin C demonstrated an IC₅₀ of 3.3 μg/mL against BGC-823 gastric cancer cells, representing approximately 5.8-fold higher potency than Astin B (IC₅₀ = 19.2 μg/mL) in the same cell line [1]. Additionally, Astin C showed activity against HCT-116 colorectal cancer cells with an IC₅₀ of 13.4 μg/mL, whereas Astin B cytotoxicity against HCT-116 was not reported as significant. This cell line-selective profile distinguishes Astin C from other astin family members and supports its preferential selection for studies involving gastric or colorectal cancer models.

Cytotoxicity Anticancer HCT-116 BGC-823

Conformational Distinction vs. Astin B

Conformational analysis by X-ray crystallography and NMR reveals that Astin A and Astin C share a backbone conformation that differs from that of Astin B [1][2]. This conformational divergence correlates with differential antitumor activity: the backbone conformation and the cis linkage of the 3,4-dichlorinated proline residue are considered critical determinants of biological activity within the astin family [2]. Astin B adopts a β-turn structure near Abu-Pro(Cl)₂ and Ser-β-Phe that differs from the conformation observed in Astin A and C. These conformational differences provide a molecular basis for the distinct biological profiles observed between Astin C and Astin B across cytotoxicity and immunosuppressive assays.

Conformation NMR X-ray crystallography Structure-activity relationship

Astin C: Research & Industrial Applications


SAR Studies: Cyclic Peptide Immunosuppressants

Researchers conducting structure-activity relationship (SAR) studies on immunosuppressive cyclic pentapeptides should utilize Astin C as the reference parent compound. Quantitative SAR data demonstrate that Astin C (IC₅₀ = 12.6 ± 3.3 μM in murine lymph node cells) retains maximal immunosuppressive potency among the 18 compounds tested, with the majority of analogues showing substantially reduced or undetectable activity [1]. This establishes Astin C as the appropriate baseline for evaluating structural modifications aimed at improving potency, selectivity, or pharmacokinetic properties.

STING Pathway Inhibition: Autoimmune Disease Models

Astin C is indicated for preclinical studies investigating STING-mediated autoimmune and autoinflammatory diseases. Mechanistic studies confirm that Astin C specifically binds the STING C-terminal domain (Kd = 2.37 μM) and blocks IRF3 recruitment, thereby inhibiting cGAS-STING signaling triggered by cytosolic DNA [2]. In vivo validation demonstrates that Astin C administration (1 mg/kg, i.v., every other day for 14 days) in Trex1⁻/⁻ mice reduces inflammatory gene expression across multiple tissues and alleviates autoimmune pathology, providing direct preclinical evidence for its utility in STING-driven disease models .

Gastric & Colorectal Cancer Cell Screening

Astin C is the preferred astin family member for cytotoxicity screening in gastric (BGC-823) and colorectal (HCT-116) cancer cell lines. Comparative cytotoxicity data demonstrate that Astin C (BGC-823 IC₅₀ = 3.3 μg/mL; HCT-116 IC₅₀ = 13.4 μg/mL) outperforms Astin B by approximately 5.8-fold in BGC-823 cells and exhibits activity in HCT-116 cells where Astin B shows no significant effect [3]. Researchers investigating the anticancer potential of chlorinated cyclic pentapeptides in these cancer types should prioritize Astin C procurement to maximize assay sensitivity.

Macrocyclic Peptide Conformation-Activity Studies

Astin C serves as a well-characterized conformational reference for studies examining the relationship between macrocyclic peptide backbone geometry and biological activity. X-ray crystallography and NMR analyses confirm that Astin C adopts a backbone conformation distinct from Astin B, with the cis linkage of the 3,4-dichlorinated proline residue playing a critical role in determining activity [4][5]. This structural definition makes Astin C a valuable tool compound for computational modeling, molecular dynamics simulations, and rational design of conformationally constrained cyclic peptide therapeutics.

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